A Comprehensive Technical Guide to the Molecular Weight and Three-Dimensional Structure of Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
A Comprehensive Technical Guide to the Molecular Weight and Three-Dimensional Structure of Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
This guide provides an in-depth analysis of the methodologies used to determine the molecular weight and elucidate the three-dimensional (3D) structure of Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to explore the causality behind experimental choices and the integration of computational and experimental techniques for a holistic molecular understanding. The precise characterization of a molecule's physical and spatial properties is a cornerstone of modern chemical and pharmaceutical research, directly influencing its reactivity, biological activity, and potential as a therapeutic agent.[1][2]
Foundational Molecular Properties: Identity and Mass
Before delving into complex 3D structural analysis, it is imperative to establish the molecule's fundamental identity and molecular weight. These properties serve as the primary validators for synthesis and the basis for all subsequent structural work.
Chemical Identity and Key Descriptors
The subject of this guide is a chiral pyrrolidine derivative. Its unambiguous identification is critical for reproducibility and regulatory purposes. The key identifiers are summarized below.
| Descriptor | Value | Source |
| Chemical Name | Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | [3][4] |
| CAS Number | 1251071-16-5 | [4][5][6] |
| Molecular Formula | C₁₂H₁₄ClNO₄S | [3] |
| Stereochemistry | (3S) | [3][4] |
Theoretical Molecular Weight Calculation
The molecular weight (MW) is calculated from the molecular formula by summing the atomic weights of the constituent atoms. This theoretical value is a fundamental property used in nearly all analytical and synthetic calculations.
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
-
Sulfur (S): 1 atom × 32.065 u = 32.065 u
-
Total Molecular Weight: 303.77 g/mol
While the average molecular weight is useful, high-resolution mass spectrometry relies on the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element. For C₁₂H₁₄ClNO₄S, the monoisotopic mass is 303.0332 Da .[3]
Experimental Verification: Mass Spectrometry
While theoretical calculation provides a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive technique for this purpose. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular mass with high accuracy. Techniques like Electrospray Ionization (ESI) are particularly well-suited for a molecule of this nature, allowing for gentle ionization and preventing fragmentation, thereby yielding a clear molecular ion peak that can be compared to the calculated monoisotopic mass.
Elucidation of the Three-Dimensional Structure
Understanding the precise 3D arrangement of atoms is critical in drug development, as a molecule's shape governs its interaction with biological targets.[2] The elucidation of this structure is a multi-faceted process, often requiring a combination of experimental and computational methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For determining the definitive, high-resolution 3D structure of a small molecule in its solid state, single-crystal X-ray diffraction is the most powerful and universally recognized technique.[7][8][9] It provides unambiguous information on atomic positions, bond lengths, bond angles, and stereochemistry.[10]
The Causality of the SC-XRD Workflow: The entire process is designed to translate the diffraction of X-rays by a highly ordered crystal lattice into a detailed 3D model of the electron density of the molecule, from which atomic positions are inferred.[9][10] The quality of the final structure is entirely dependent on the quality and order of the initial crystal.
Caption: Workflow for 3D Structure Determination via SC-XRD.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: The primary and often most challenging step is to grow single crystals of at least 20 micrometers in size, free of significant defects.[7] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. A variety of solvents and conditions must be screened.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage and improve data quality.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction images are collected on a detector.[10]
-
Data Processing: The collected images are processed to determine the positions and intensities of the diffracted spots.[10] This information reveals the unit cell parameters and crystal symmetry.
-
Structure Solution: Mathematical algorithms, such as "direct methods," are used to solve the "phase problem" and generate an initial electron density map, allowing for a preliminary model of the molecular structure.[10]
-
Structure Refinement: The initial model is iteratively refined against the experimental data to improve the fit and finalize atomic positions, bond lengths, and angles.[10]
-
Validation: The final model is rigorously checked for geometric and crystallographic consistency to ensure its accuracy.
Structure in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
While SC-XRD provides a static picture of the molecule in a crystal lattice, NMR spectroscopy is the preeminent technique for determining the 3D structure and dynamics of molecules in solution.[11][12] This is often more relevant to biological systems. A complete analysis of the NMR spectrum is typically expected for full structural elucidation.[11]
Methodology for NMR-based Structure Elucidation:
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information about the number and type of hydrogen environments in the molecule through chemical shifts, while spin-spin coupling reveals which protons are adjacent to one another, helping to piece together the carbon skeleton.[11][13]
-
¹³C NMR: Reveals the number and electronic environment of the carbon atoms in the molecule.[13]
-
-
2D NMR: These experiments are crucial for unambiguously assigning signals and determining spatial relationships.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is critical for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for 3D structure determination. It identifies protons that are close to each other in space, regardless of whether they are connected by bonds. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the generation of distance restraints used to calculate a 3D model.
-
An Emerging Alternative: Microcrystal Electron Diffraction (MicroED)
A significant limitation of SC-XRD is the requirement for large, high-quality crystals, which can be difficult or impossible to grow.[1] Microcrystal Electron Diffraction (MicroED) is a powerful cryo-electron microscopy (cryo-EM) method that can determine high-resolution atomic structures from nanocrystals, often from what appears to be a powder.[1][14] This makes it an attractive alternative when crystallization trials for SC-XRD are unsuccessful.[1][15]
The Computational Approach: In Silico Structural Analysis
Computational chemistry provides a powerful framework for predicting and simulating molecular structures and properties, serving as a valuable complement to experimental data.[16][17] When experimental determination is challenging, computational methods can offer robust structural hypotheses.
The Rationale of Computational Modeling: By applying the principles of quantum mechanics and classical physics, computational software can calculate the potential energy of different molecular conformations.[17] The goal is to identify the lowest energy (most stable) 3D structures.
Caption: Workflow for Computational 3D Structure Prediction.
Methodology for Computational Structure Prediction:
-
2D Structure Input: The process begins with the known 2D connectivity of the molecule.
-
Conformational Search: The software systematically explores the molecule's rotational degrees of freedom (e.g., around single bonds) to generate a wide range of possible 3D conformations.
-
Geometry Optimization: Each conformation undergoes energy minimization, where the geometry is adjusted to find a local or global energy minimum on the potential energy surface.
-
Quantum Mechanical Calculations: High-level methods, such as Density Functional Theory (DFT), can be used to accurately calculate the energies and electronic properties of the most stable conformers.[18]
Conclusion
The comprehensive characterization of Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate requires a multi-pronged approach. Its molecular formula and weight are first established theoretically and then confirmed experimentally using mass spectrometry. The elucidation of its three-dimensional structure relies on a synergistic toolkit of advanced analytical techniques. Single-crystal X-ray diffraction remains the definitive method for solid-state structure, while NMR spectroscopy provides invaluable insight into the molecule's conformation and dynamics in solution. When traditional methods face challenges, emerging techniques like MicroED and a robust suite of computational chemistry tools offer powerful pathways to structural understanding. For professionals in drug discovery and development, a thorough application of these methods is not merely an academic exercise; it is a critical requirement for advancing a compound from a chemical entity to a potential therapeutic agent.
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